4-bromo-1-(2-chloroethyl)-1H-pyrazole

Catalysis Organometallic Chemistry Suzuki-Miyaura Coupling

4-Bromo-1-(2-chloroethyl)-1H-pyrazole is the only dual-functional pyrazole that combines a C4-bromo coupling site with an N1-chloroethyl nucleophilic handle. This unique architecture enables sequential Pd-catalyzed cross-coupling and alkylation, unlocking patented LRRK2 inhibitor chemotypes and high-performance (N,S/Se) pincer ligands (up to 96% yield). Demand is sustained by 5+ established suppliers, ensuring competitive bulk pricing and supply security for multi-year drug discovery programs.

Molecular Formula C5H6BrClN2
Molecular Weight 209.471
CAS No. 663941-72-8
Cat. No. B585052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-(2-chloroethyl)-1H-pyrazole
CAS663941-72-8
Molecular FormulaC5H6BrClN2
Molecular Weight209.471
Structural Identifiers
SMILESC1=C(C=NN1CCCl)Br
InChIInChI=1S/C5H6BrClN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2
InChIKeyNOFUQFJPUMIBER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-(2-chloroethyl)-1H-pyrazole (CAS 663941-72-8): Procurement Guide for Heterocyclic Building Blocks in Drug Discovery and Catalysis


4-Bromo-1-(2-chloroethyl)-1H-pyrazole (CAS 663941-72-8) is a bifunctional heterocyclic building block featuring a pyrazole core substituted at the 4-position with bromine and at N-1 with a 2-chloroethyl group. With molecular formula C₅H₆BrClN₂ and molecular weight 209.47 g/mol, this compound is commercially available from multiple suppliers at purities typically ranging from 95% to 99% . The bromo substituent enables transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1], while the chloroethyl side-chain provides a nucleophilic substitution handle for introducing diverse functional groups via alkylation . This dual-reactivity profile distinguishes it from mono-functional pyrazole derivatives and positions it as a versatile intermediate in medicinal chemistry and organometallic ligand synthesis [2].

Why 4-Bromo-1-(2-chloroethyl)-1H-pyrazole Cannot Be Replaced by Simple Pyrazole Analogs in Multi-Step Synthetic Sequences


Generic substitution of 4-bromo-1-(2-chloroethyl)-1H-pyrazole with simpler pyrazole derivatives—such as 4-bromo-1H-pyrazole (lacking the chloroethyl handle), 1-(2-chloroethyl)-1H-pyrazole (lacking the bromo coupling site), or the 4-chloro analog (reduced cross-coupling reactivity)—is demonstrably not equivalent in synthetic utility. The 4-chloro analog (4-chloro-1-(2-chloroethyl)-1H-pyrazole, CAS 663941-71-7, MW 165.02) lacks the bromo substituent required for efficient oxidative addition in palladium-catalyzed cross-couplings, significantly limiting downstream diversification options . The absence of the chloroethyl group eliminates the capacity for nucleophilic substitution at N-1, a critical step in generating thioether and selenoether ligand frameworks [1]. Moreover, the topological polar surface area (tPSA = 17.82 Ų) and calculated LogP (XLogP3 = 1.4) of the target compound differ materially from analogs, affecting solubility and membrane permeability in biological contexts . These three structural features—the pyrazole core, the 4-bromo coupling site, and the N-1 chloroethyl handle—collectively define a reactivity profile that cannot be recapitulated by any single in-class analog. The quantitative evidence below substantiates the specific, non-interchangeable performance characteristics that inform rational compound selection.

Quantitative Differentiation Evidence: 4-Bromo-1-(2-chloroethyl)-1H-pyrazole Performance Data for Procurement Evaluation


Suzuki-Miyaura Cross-Coupling Catalytic Efficiency: Pd Complexes of Pyrazolated Thioether Ligands vs. Unmodified Ligand Baselines

Palladium(II) complexes bearing thioether and selenoether ligands derived from 4-bromo-1-(2-chloroethyl)-1H-pyrazole (via reaction of the chloroethyl group with PhSNa, PhSeNa, Na₂S, and Na₂Se) exhibit substantially elevated catalytic activity in Suzuki-Miyaura cross-coupling relative to reactions employing the unmodified pyrazole or ligand-free palladium sources [1]. The target compound serves as the essential precursor for ligand frameworks L1–L4, which are not accessible from 4-bromo-1H-pyrazole or 1-(2-chloroethyl)-1H-pyrazole individually [2].

Catalysis Organometallic Chemistry Suzuki-Miyaura Coupling

Physicochemical Differentiation: LogP and Polar Surface Area Comparison with the 4-Chloro Analog

In drug discovery campaigns requiring balanced lipophilicity for CNS penetration or oral bioavailability, the bromo-substituted analog offers distinct physicochemical properties compared to the 4-chloro derivative (4-chloro-1-(2-chloroethyl)-1H-pyrazole, CAS 663941-71-7) . The increased molecular weight and halogen substitution alter both calculated LogP and polar surface area, which are primary determinants of membrane permeability and solubility .

Medicinal Chemistry ADME Prediction Lead Optimization

Synthetic Accessibility and Yield: Alkylation of 4-Bromopyrazole with 1-Bromo-2-chloroethane vs. Alternative Routes

The target compound is accessible via a straightforward N-alkylation of 4-bromopyrazole with 1-bromo-2-chloroethane or 1,2-dichloroethane under basic conditions [1]. While synthetic routes to related 1-(2-chloroethyl)pyrazoles exist, the 4-bromo substitution pattern provides a well-established entry point for subsequent functionalization that cannot be replicated with 4-unsubstituted or 4-alkyl analogs .

Organic Synthesis Process Chemistry Building Block Procurement

Application in LRRK2 Kinase Inhibitor Synthesis: Structural Role in Patent-Exemplified Compounds

4-Bromo-1-(2-chloroethyl)-1H-pyrazole is specifically utilized as a synthetic intermediate in the preparation of aminopyrimidine-pyrazole derivatives claimed as LRRK2 (leucine-rich repeat kinase 2) modulators, a genetically validated target for Parkinson's disease [1]. Patent literature explicitly references this compound as a building block for constructing LRRK2 inhibitor scaffolds, whereas simpler pyrazole analogs (e.g., 4-bromo-1H-pyrazole without the chloroethyl extension) cannot access the same chemotypes due to the absence of the N-1 tether required for appropriate spatial orientation within the kinase binding pocket [2].

Parkinson's Disease Kinase Inhibition Neurodegeneration

Commercial Availability and Purity Specifications: Multi-Supplier Benchmarking

4-Bromo-1-(2-chloroethyl)-1H-pyrazole is stocked by multiple global chemical suppliers with consistent purity specifications, whereas the 4-iodo and 4-fluoro analogs exhibit more restricted commercial availability or require custom synthesis . The 4-chloro analog (CAS 663941-71-7) is commercially available but lacks the superior cross-coupling reactivity of the bromo derivative, as established in Evidence Item 1 .

Chemical Procurement Supply Chain Quality Control

Nanoparticle Precursor Utility: Pd₄Se and PdSe Nanoparticle Synthesis vs. Ligand-Free Approaches

Thermolysis of palladium complexes bearing selenoether ligands derived from 4-bromo-1-(2-chloroethyl)-1H-pyrazole (specifically complexes 2 and 4) enables single-source, one-pot synthesis of phase-pure Pd₄Se and PdSe nanoparticles with controlled size distribution [1]. This approach is not accessible using 4-bromo-1H-pyrazole or 1-(2-chloroethyl)-1H-pyrazole alone, as both the bromo (for eventual ligand coupling) and chloroethyl (for chalcogenide incorporation) functionalities are required to construct the precursor framework .

Materials Chemistry Nanocatalysis Single-Source Precursors

Application Scenarios for 4-Bromo-1-(2-chloroethyl)-1H-pyrazole (CAS 663941-72-8) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of LRRK2 Kinase Inhibitors for Parkinson's Disease Drug Discovery

Researchers developing small-molecule LRRK2 inhibitors for Parkinson's disease should procure 4-bromo-1-(2-chloroethyl)-1H-pyrazole as the preferred N-1 functionalized pyrazole building block. Patent literature from MethylGene and GlaxoSmithKline explicitly references this compound in the synthesis of aminopyrimidine-pyrazole and tetrahydroquinoline derivatives claiming LRRK2 modulation [1]. The chloroethyl group provides the necessary tether for optimal spatial orientation within the kinase ATP-binding pocket, while the 4-bromo substituent enables late-stage diversification via Suzuki-Miyaura coupling to explore structure-activity relationships (SAR) [2]. Simpler analogs lacking either functional handle cannot access the patented chemotypes, making this compound irreplaceable for programs targeting this validated neurodegenerative disease target.

Organometallic Chemistry: Preparation of High-Efficiency Palladium Pre-Catalysts for Suzuki-Miyaura Cross-Coupling

Synthetic chemists seeking to enhance the efficiency of Suzuki-Miyaura cross-coupling reactions should utilize 4-bromo-1-(2-chloroethyl)-1H-pyrazole as the precursor for pyrazolated thioether and selenoether ligands L1–L4. Palladium complexes bearing these ligands deliver coupling yields up to 96% within 2 hours, representing a 21–36 percentage point improvement over ligand-free palladium catalysts [1]. The dual functionality of the target compound—chloroethyl group for chalcogenide incorporation and pyrazole core for metal coordination—enables the construction of bidentate (N, S/Se) ligand frameworks that are inaccessible from mono-functional pyrazole derivatives [2]. This application scenario is particularly valuable for process chemists optimizing large-scale coupling reactions where catalyst loading, reaction time, and yield directly impact manufacturing costs.

Materials Chemistry: Single-Source Precursor Synthesis of Phase-Pure Pd₄Se and PdSe Nanoparticles

Materials scientists developing palladium selenide nanoparticles for catalytic or electronic applications should select 4-bromo-1-(2-chloroethyl)-1H-pyrazole as the foundational building block for synthesizing single-source molecular precursors. Thermolysis of the derived palladium-selenoether complexes (specifically complexes 2 and 4) yields phase-pure Pd₄Se and PdSe nanoparticles with narrow size distributions (8–26 nm), capped with trioctylphosphine (TOP) [1]. This one-pot approach contrasts sharply with multi-component, ligand-free methods that produce broader size polydispersity and mixed phases. The requirement for both the pyrazole coordination scaffold and the chloroethyl-derived selenoether functionality makes the target compound uniquely suited for this application, with no commercially available alternative providing equivalent precursor capabilities [2].

Chemical Procurement and Inventory Management: Multi-Vendor Sourcing for Supply Chain Resilience

Procurement managers and laboratory operations directors seeking to minimize supply chain disruption should prioritize 4-bromo-1-(2-chloroethyl)-1H-pyrazole over less commercially established 4-substituted-1-(2-chloroethyl)-1H-pyrazole analogs. The compound is stocked by at least five major chemical suppliers (including AKSci, ChemScene, BOC Sciences, Santa Cruz Biotechnology, and MolCore) at consistent purity specifications of 95–99% [1]. In contrast, the 4-iodo and 4-fluoro analogs exhibit restricted commercial availability, often requiring custom synthesis with associated lead times and cost premiums. The multi-supplier landscape for the bromo derivative enables competitive pricing, batch-to-batch quality consistency, and alternative sourcing pathways should primary suppliers experience shortages [2]. This supply chain resilience is particularly critical for long-term drug discovery programs where compound availability must be sustained across multiple years of lead optimization.

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